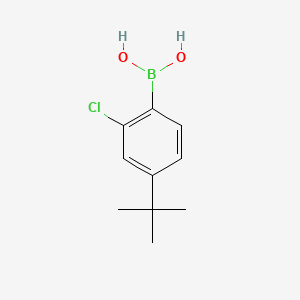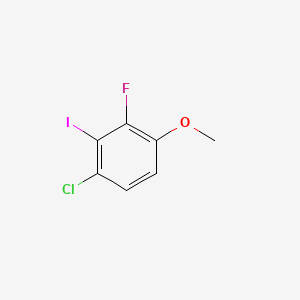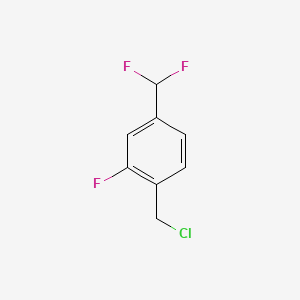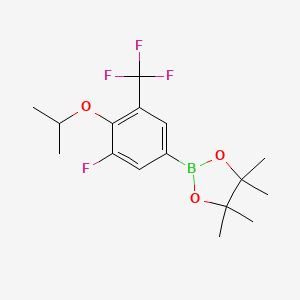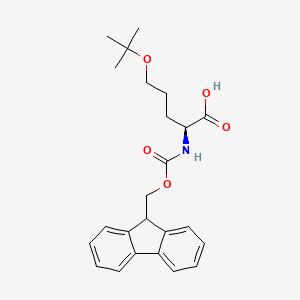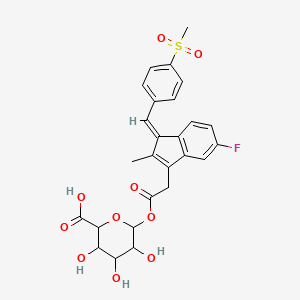
tert-Butyl (5-vinylpyridazin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE typically involves the reaction of 1,1-dimethylethyl carbamate with 5-ethenyl-3-pyridazine . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinyl carbamates.
Scientific Research Applications
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE: shares similarities with other pyridazinyl carbamates and ethenyl-substituted compounds.
1,1-DIMETHYLETHYL N-(5-ETHYL-3-PYRIDAZINYL)CARBAMATE: Similar structure but with an ethyl group instead of an ethenyl group.
1,1-DIMETHYLETHYL N-(5-PROPYL-3-PYRIDAZINYL)CARBAMATE: Contains a propyl group instead of an ethenyl group.
Uniqueness
The presence of the ethenyl group in 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for specific research applications where such properties are desired.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
tert-butyl N-(5-ethenylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C11H15N3O2/c1-5-8-6-9(14-12-7-8)13-10(15)16-11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15) |
InChI Key |
BZIVQBVFWVZKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CC(=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


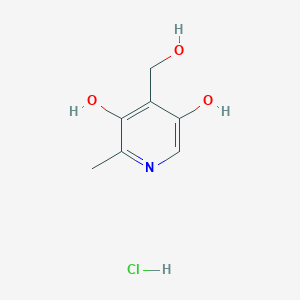

![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
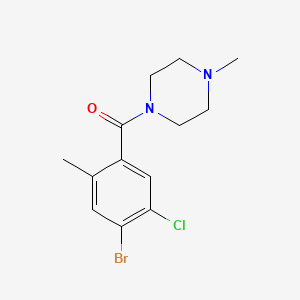
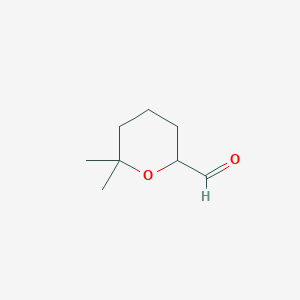
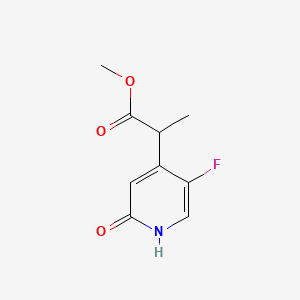
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
